molecular formula C10H9F3O3 B12938160 Methyl 2-phenyl-2-(trifluoromethoxy)acetate

Methyl 2-phenyl-2-(trifluoromethoxy)acetate

Cat. No.: B12938160
M. Wt: 234.17 g/mol
InChI Key: PSUXRYCAGYMZOQ-UHFFFAOYSA-N
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Description

Methyl 2-phenyl-2-(trifluoromethoxy)acetate is an organic compound that features a trifluoromethoxy group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-phenyl-2-(trifluoromethoxy)acetate can be synthesized using several methods. One common approach involves the use of carbonyl fluoride and sulfur tetrafluoride. This method allows for the preparation of aliphatic trifluoromethyl ethers under mild conditions . Another method involves the nucleophilic substitution of benzylic halogen or α-halogen atoms in acetophenones with perfluoroalcoholate anions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced fluorination techniques and efficient catalysts is crucial in industrial settings to achieve cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-phenyl-2-(trifluoromethoxy)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoromethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-phenyl-2-(trifluoromethoxy)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-phenyl-2-(trifluoromethoxy)acetate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can result in modulation of biological activities, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[3-(trifluoromethyl)phenyl]acetate
  • Methyl (trifluoromethoxy)acetate
  • Ethyl 2-(trifluoromethyl)phenylacetate

Uniqueness

Methyl 2-phenyl-2-(trifluoromethoxy)acetate is unique due to the presence of both a phenyl ring and a trifluoromethoxy group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and stability, which are not commonly found in other similar compounds .

Properties

Molecular Formula

C10H9F3O3

Molecular Weight

234.17 g/mol

IUPAC Name

methyl 2-phenyl-2-(trifluoromethoxy)acetate

InChI

InChI=1S/C10H9F3O3/c1-15-9(14)8(16-10(11,12)13)7-5-3-2-4-6-7/h2-6,8H,1H3

InChI Key

PSUXRYCAGYMZOQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)OC(F)(F)F

Origin of Product

United States

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